

Leuseramycin structure elucidation and chemical properties

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Compound of Interest

Compound Name: *Leuseramycin*

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Leuseramycin: A Comprehensive Technical Guide

An In-depth Analysis of the Structure Elucidation and Chemical Properties of the Polyether Antibiotic **Leuseramycin**.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Leuseramycin is a polyether antibiotic produced by the bacterium *Streptomyces hygroscopicus*. Since its isolation and characterization in 1980, it has been identified as a member of the ionophore class of antibiotics, closely related in structure to dianemycin. This technical guide provides a detailed overview of the structure elucidation, chemical properties, and biological activities of **leuseramycin**, based on the available scientific literature. Due to the limited number of publications on this specific compound, this guide primarily synthesizes the information from the foundational study by Mizutani et al. (1980). The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the detailed characteristics of this antibiotic.

Introduction

Leuseramycin was first isolated from the cultured mycelium of *Streptomyces hygroscopicus* strain TM-531.[1] It belongs to the polyether class of antibiotics, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This ionophoretic activity is the basis for their antimicrobial and other biological effects. The initial characterization of **leuseramycin** revealed a close structural relationship to dianemycin, a previously known polyether antibiotic.[1]

Structure Elucidation

The determination of the chemical structure of **leuseramycin** was accomplished through a combination of physicochemical and spectroscopic techniques.

Physicochemical Characterization

The fundamental properties of **leuseramycin** were established through elemental analysis and determination of its physical constants.

Table 1: Physicochemical Properties of **Leuseramycin**

Property	Value
Molecular Formula	C ₄₇ H ₇₈ O ₁₃
Molecular Weight	851.1 g/mol
Appearance	White powder
Melting Point	102 - 105 °C
Optical Rotation	[α] _{D25} +35.0° (c 1.0, CHCl ₃)
UV λ _{max} (MeOH)	232 nm (ε 13,500)

Spectroscopic Analysis

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were pivotal in elucidating the detailed atomic connectivity and stereochemistry of **leuseramycin**.

High-resolution mass spectrometry confirmed the molecular formula of C₄₇H₇₈O₁₃. The fragmentation pattern observed in the mass spectrum would have provided key information about the structural subunits of the molecule.

Both ¹H and ¹³C NMR spectroscopy were employed to determine the carbon framework and the placement of protons within the **leuseramycin** molecule. Comparison of the NMR spectra of **leuseramycin** with those of the known compound dianemycin was a critical step in the structure elucidation process. The key difference identified was the presence of a methyl group in **leuseramycin** in place of a hydroxymethyl group at the C-30 position of dianemycin.^[1]

Table 2: Key ¹³C NMR Chemical Shift Comparison (**Leuseramycin** vs. Dianemycin)

Carbon	Leuseramycin (δ, ppm)	Dianemycin (δ, ppm)
C-30	16.8	65.4
C-31	35.2	40.1
C-32	175.4	175.8

Note: The chemical shift values are based on the structural relationship described in the literature. The full spectral data was not available.

Chemical Properties

Leuseramycin is a lipophilic molecule with a carboxylic acid group, which imparts it with acidic properties. Its polyether backbone, containing multiple ether linkages and hydroxyl groups, allows it to form a pseudo-cyclic conformation that can encapsulate metal cations.

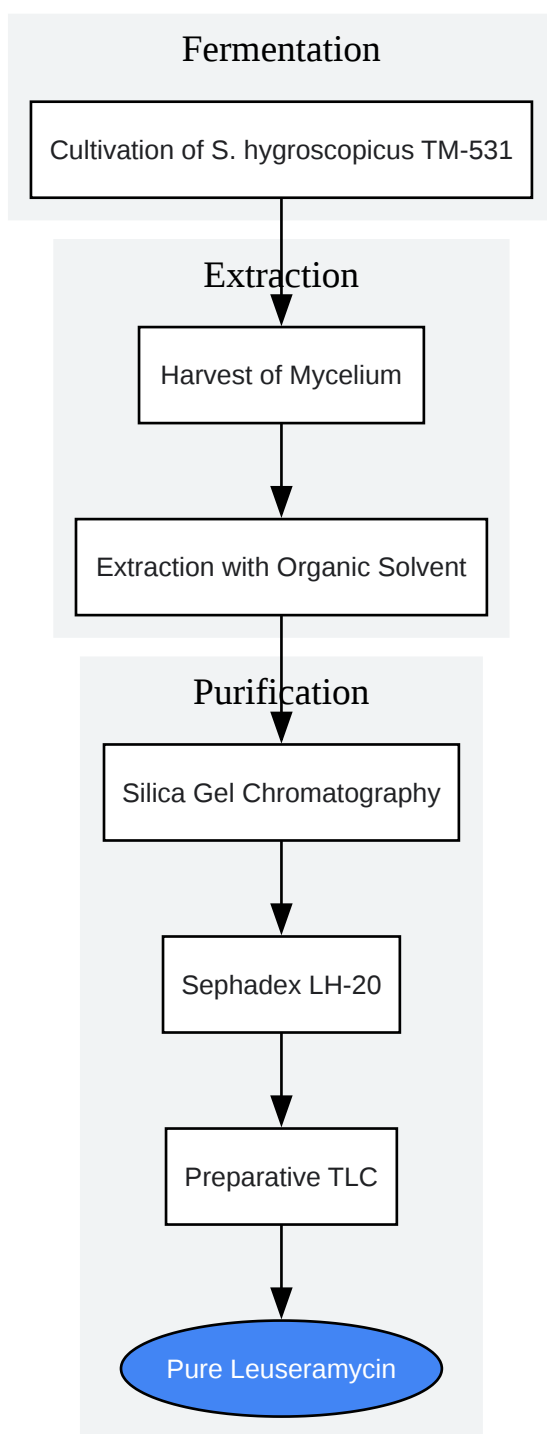
Experimental Protocols

The following sections detail the methodologies that would have been employed for the isolation, purification, and characterization of **leuseramycin**, based on standard practices for natural product chemistry from the era of its discovery.

Fermentation and Isolation

- Producing Organism: *Streptomyces hygroscopicus* TM-531

- Fermentation: The bacterium would be cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation would be carried out for several days to allow for the production of the antibiotic.
- Extraction: The mycelium would be separated from the culture broth by filtration or centrifugation. **Leuseramycin**, being located in the mycelium, would then be extracted using an organic solvent such as acetone or methanol.
- Purification: The crude extract would be subjected to a series of chromatographic techniques to isolate pure **leuseramycin**. These would likely include:
 - Silica gel column chromatography
 - Sephadex LH-20 column chromatography
 - Preparative thin-layer chromatography (TLC)



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Caption: Isolation and Purification Workflow for **Leuseramycin**.

Structural Characterization

- **UV-Vis Spectroscopy:** A solution of the purified **leuseramycin** in methanol would be analyzed using a UV-Vis spectrophotometer to determine its absorption maxima.
- **Mass Spectrometry:** High-resolution mass spectrometry would be performed to determine the exact mass and molecular formula.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl_3 or CD_3OD) to determine the carbon and proton framework.

Biological Activity

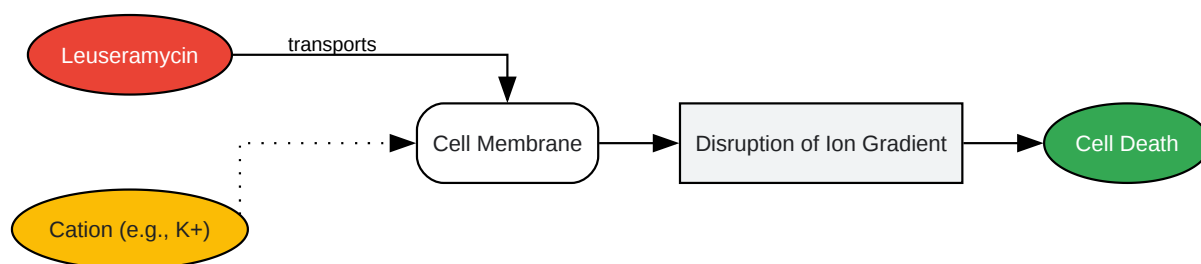
Leuseramycin has demonstrated a range of biological activities, primarily against Gram-positive bacteria, as well as some phytopathogenic fungi and protozoa.^[1]

Table 3: Antimicrobial Spectrum of **Leuseramycin** (Minimum Inhibitory Concentration, MIC, in $\mu\text{g/mL}$)

Organism	MIC ($\mu\text{g/mL}$)
Staphylococcus aureus	0.78
Bacillus subtilis	0.39
Streptococcus pyogenes	1.56
Sarcina lutea	0.20
Candida albicans	>100
Escherichia coli	>100

Note: The specific strains and full spectrum of tested organisms were not fully detailed in the available literature.

The mechanism of action of **leuseramycin** is presumed to be similar to that of other polyether ionophores, which involves the disruption of ion gradients across the cell membranes of susceptible organisms, leading to cell death.



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Caption: Proposed Mechanism of Action of **Leuseramycin**.

Conclusion

Leuseramycin is a polyether antibiotic with a well-defined chemical structure and demonstrated antimicrobial activity. The foundational work on this compound has provided a solid basis for understanding its chemical and biological properties. Further research could explore its potential therapeutic applications, total synthesis, and the biosynthesis of this natural product. This guide has summarized the key technical information available on **leuseramycin**, providing a valuable resource for the scientific community.

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References

- 1. Studies on the ionophorous antibiotics. XXIV. Leuseramycin, a new polyether antibiotic produced by *Streptomyces hygroscopicus* [pubmed.ncbi.nlm.nih.gov]
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